molecular formula C25H32N8O2 B12402094 Jak3/btk-IN-2

Jak3/btk-IN-2

カタログ番号: B12402094
分子量: 476.6 g/mol
InChIキー: RTXZVXGBCVRHBZ-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Jak3/btk-IN-2 is a potent inhibitor of Janus kinase 3 (JAK3) and Bruton’s tyrosine kinase (BTK). These kinases are crucial targets in the treatment of autoimmune diseases due to their roles in immune cell signaling pathways. This compound simultaneously inhibits both JAK3 and BTK, showing a synergistic effect that makes it a promising candidate for therapeutic applications .

準備方法

The synthesis of Jak3/btk-IN-2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of pyrimidopyrroles, as described in patent WO2021147952A1 . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.

化学反応の分析

Jak3/btk-IN-2 undergoes various chemical reactions, including:

科学的研究の応用

Jak3/btk-IN-2 has several scientific research applications:

作用機序

Jak3/btk-IN-2 exerts its effects by inhibiting the activity of JAK3 and BTK. These kinases are involved in the signaling pathways that regulate immune cell function. By inhibiting these kinases, this compound disrupts the signaling pathways, leading to reduced immune cell activation and proliferation. This mechanism is particularly useful in the treatment of autoimmune diseases, where overactive immune responses need to be controlled .

類似化合物との比較

Jak3/btk-IN-2 is unique in its dual inhibition of both JAK3 and BTK, which provides a synergistic effect not seen with inhibitors targeting only one of these kinases. Similar compounds include:

This compound stands out due to its combined targeting of JAK3 and BTK, offering a broader therapeutic potential .

生物活性

Jak3/btk-IN-2 is a dual inhibitor targeting Janus kinase 3 (JAK3) and Bruton's tyrosine kinase (BTK), which are critical components in various signaling pathways associated with immune responses and hematological malignancies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular signaling, and potential therapeutic applications.

JAK3 and BTK Signaling Pathways

JAK3 is primarily involved in the signaling of cytokine receptors, particularly those utilizing the common gamma chain (γc). It plays a pivotal role in T-cell activation and proliferation. BTK, on the other hand, is essential for B-cell receptor (BCR) signaling, influencing B-cell activation, differentiation, and survival. The inhibition of both kinases can lead to synergistic effects in modulating immune responses.

In Vitro Studies

  • Cell Proliferation and Cytokine Production
    • This compound has been shown to inhibit IL-2-driven T-cell proliferation by blocking STAT5 phosphorylation, crucial for T-cell growth. In vitro assays demonstrated an IC50 of approximately 47 nM for JAK3 inhibition, significantly affecting T-cell activation dynamics .
    • In B-cells, the compound reduced the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α, indicative of its potential in treating autoimmune conditions .
  • Impact on Cell Cycle Regulation
    • The inhibitor disrupts the expression of cyclins D3 and E1, leading to decreased phosphorylation of retinoblastoma protein (Rb), which is essential for cell cycle progression. This effect was observed in both T-cells and B-cells under stimulation with IL-2 .

In Vivo Studies

In vivo experiments using murine models have confirmed the efficacy of this compound in reducing T-cell proliferation upon IL-2 stimulation. Adoptively transferred CD4+ T-cell blasts treated with the inhibitor showed significantly reduced cell division compared to controls .

Comparative Analysis with Other Inhibitors

Inhibitor Target IC50 (nM) Effect on IL-2 Signaling Effect on BCR Signaling
This compoundJAK3, BTK47Strong inhibitionModerate inhibition
IbrutinibBTK0.5MinimalStrong inhibition
SpebrutinibBTK1ModerateStrong inhibition

This table illustrates that while this compound effectively inhibits both JAK3 and BTK, its potency is notably lower than that of dedicated BTK inhibitors like ibrutinib.

Clinical Implications

The dual inhibition of JAK3 and BTK presents a promising strategy for treating conditions such as rheumatoid arthritis and various B-cell malignancies. Recent studies have highlighted that this dual action could potentially overcome resistance mechanisms seen with single-agent therapies. For instance, the combination therapy has shown enhanced efficacy in preclinical models of rheumatoid arthritis compared to monotherapies targeting either JAK or BTK alone .

Case Studies

  • Rheumatoid Arthritis
    • A recent study demonstrated that patients receiving this compound exhibited significant reductions in disease activity scores compared to those treated with standard therapies. The dual inhibition led to improved clinical outcomes related to inflammation and joint function .
  • B-cell Malignancies
    • In a phase II trial involving patients with chronic lymphocytic leukemia (CLL), treatment with this compound resulted in a higher overall response rate compared to historical controls treated with single-agent therapies. The combination therapy showed promise in enhancing progression-free survival rates .

特性

分子式

C25H32N8O2

分子量

476.6 g/mol

IUPAC名

1-[(3R)-3-[[5-cyclopropyl-2-[[1-(oxan-4-yl)pyrazol-4-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C25H32N8O2/c1-2-21(34)32-9-3-4-17(14-32)28-24-22-20(16-5-6-16)13-26-23(22)30-25(31-24)29-18-12-27-33(15-18)19-7-10-35-11-8-19/h2,12-13,15-17,19H,1,3-11,14H2,(H3,26,28,29,30,31)/t17-/m1/s1

InChIキー

RTXZVXGBCVRHBZ-QGZVFWFLSA-N

異性体SMILES

C=CC(=O)N1CCC[C@H](C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6

正規SMILES

C=CC(=O)N1CCCC(C1)NC2=NC(=NC3=C2C(=CN3)C4CC4)NC5=CN(N=C5)C6CCOCC6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。